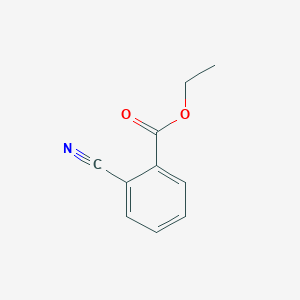

Ethyl 2-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQAJOJDAZNFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288098 | |

| Record name | Ethyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6525-45-7 | |

| Record name | 6525-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyanobenzoate

For researchers, medicinal chemists, and professionals in drug development, the synthesis of versatile chemical intermediates is a cornerstone of innovation. Ethyl 2-cyanobenzoate, a key building block in the creation of a wide array of pharmaceuticals and functional materials, presents a compelling case study in synthetic strategy.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, grounded in mechanistic understanding and practical, field-tested protocols.

Introduction: The Significance of this compound

This compound (2-carbethoxybenzonitrile) is a bifunctional molecule featuring both a nitrile and an ester group in an ortho relationship on a benzene ring.[2] This unique arrangement allows for a diverse range of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ethyl ester provides a handle for saponification, amidation, or transesterification. This synthetic versatility makes this compound a valuable precursor in the synthesis of complex heterocyclic systems and pharmacologically active molecules.

This guide will focus on the two most prevalent and scientifically robust methods for its synthesis:

-

The Sandmeyer Reaction: A classic and reliable method involving the diazotization of an aromatic amine followed by cyanation.

-

Palladium-Catalyzed Cyanation: A modern cross-coupling approach that offers high efficiency and functional group tolerance.

-

Esterification of 2-Cyanobenzoic Acid: A straightforward method when the corresponding carboxylic acid is readily available.

Pathway 1: The Sandmeyer Reaction of Ethyl Anthranilate

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] For the synthesis of this compound, the starting material is ethyl anthranilate (ethyl 2-aminobenzoate).

Mechanistic Overview

The reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine (ethyl anthranilate) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a relatively stable arenediazonium salt.[5][6] Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Cyanation: The arenediazonium salt is then introduced to a solution of a copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, liberating nitrogen gas.[3][5][7] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[3][4]

Caption: The two-stage mechanism of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

Ethyl anthranilate

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve ethyl anthranilate in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition is complete when a slight excess of nitrous acid is detected with starch-iodide paper.[8]

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

-

-

Cyanation:

-

In a separate, larger flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

-

Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution with vigorous stirring.

-

A reaction, often evidenced by the evolution of nitrogen gas, will occur. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and then again with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Self-Validation and Trustworthiness: The success of this protocol relies on strict temperature control during diazotization to prevent premature decomposition and potential side reactions. The endpoint of the diazotization should be confirmed with starch-iodide paper to ensure complete conversion of the amine without a large excess of nitrous acid.

Pathway 2: Palladium-Catalyzed Cyanation of Ethyl 2-Bromobenzoate

Modern synthetic chemistry often favors transition metal-catalyzed cross-coupling reactions for their high efficiency, mild reaction conditions, and broad functional group tolerance.[9] The palladium-catalyzed cyanation of aryl halides is a powerful method for introducing a nitrile group.[10][11][12] For this synthesis, ethyl 2-bromobenzoate is a readily available starting material.[13][14][15]

Mechanistic Overview

The catalytic cycle, generally accepted for palladium-catalyzed cross-coupling reactions, involves several key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (ethyl 2-bromobenzoate), inserting into the carbon-bromine bond to form a palladium(II) intermediate.

-

Transmetalation (or Salt Metathesis): The cyanide source (e.g., from zinc cyanide or potassium hexacyanoferrate(II)) exchanges the halide on the palladium complex with a cyanide group.

-

Reductive Elimination: The palladium(II) complex reductively eliminates the final product, this compound, and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[16]

A significant challenge in palladium-catalyzed cyanation is the potential for cyanide to poison the catalyst.[9][16] Modern protocols have largely overcome this by using cyanide sources with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or by using specific ligands that protect the palladium center.[9][10]

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

-

Ethyl 2-bromobenzoate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like dppf)

-

Cyanide source (e.g., Zinc cyanide (Zn(CN)₂), Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O))

-

Base (if required by the specific protocol, e.g., potassium acetate)

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Example using K₄[Fe(CN)₆]): [9]

-

Reaction Setup:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the palladium precatalyst, a suitable ligand (if not using a pre-formed complex), and potassium hexacyanoferrate(II) trihydrate.

-

Add the ethyl 2-bromobenzoate.

-

Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free atmosphere.

-

-

Reaction Execution:

-

Add the degassed solvent system (e.g., a mixture of dioxane and aqueous potassium acetate solution) via syringe.

-

Heat the reaction mixture to the specified temperature (often between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation and Trustworthiness: The success of this method hinges on maintaining an inert atmosphere, as the Pd(0) catalyst is sensitive to oxygen. The choice of ligand is also crucial and can significantly impact the reaction's efficiency. The use of a non-toxic cyanide source like K₄[Fe(CN)₆] enhances the safety profile of this procedure.[9]

Pathway 3: Esterification of 2-Cyanobenzoic Acid

A third, more direct route is the esterification of 2-cyanobenzoic acid.[17] This pathway is most practical when 2-cyanobenzoic acid is commercially available or can be easily synthesized.

Mechanistic Overview

The most common method for this transformation is the Fischer esterification. In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst (like sulfuric acid or hydrochloric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Caption: Simplified mechanism of Fischer esterification for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Materials:

-

2-Cyanobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-cyanobenzoic acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash it carefully with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify by vacuum distillation or column chromatography if necessary.

-

Self-Validation and Trustworthiness: The reaction is an equilibrium process. Using a large excess of ethanol helps to drive the equilibrium towards the product side. The complete removal of the acid catalyst during work-up is essential to prevent hydrolysis of the ester product during storage.

Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Sandmeyer Reaction | Ethyl anthranilate | NaNO₂, HCl, CuCN | 0-5 °C (diazotization), then warming | Reliable, well-established, good for large scale | Use of highly toxic cyanides, strict temperature control needed, potential for side reactions |

| Pd-Catalyzed Cyanation | Ethyl 2-bromobenzoate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | 80-120 °C, inert atmosphere | High yield, excellent functional group tolerance, milder than Rosenmund-von Braun | Cost of palladium catalyst, sensitivity to air, ligand optimization may be needed |

| Fischer Esterification | 2-Cyanobenzoic acid | Ethanol, H₂SO₄ (cat.) | Reflux | Simple procedure, inexpensive reagents | Requires the carboxylic acid precursor, equilibrium reaction, use of excess alcohol |

Conclusion

The synthesis of this compound can be approached through several reliable pathways, each with its own set of advantages and considerations. The classic Sandmeyer reaction offers a robust, time-tested method, particularly when starting from an amino-substituted precursor. For syntheses demanding high functional group tolerance and efficiency, palladium-catalyzed cyanation represents the state-of-the-art, benefiting from ongoing developments in catalysis that improve safety and scope. Finally, when 2-cyanobenzoic acid is the most accessible starting material, a straightforward Fischer esterification provides the most direct route. The choice of the optimal pathway will ultimately depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the specific functional groups present in more complex substrates.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2021). Chemical Communications, 57(8), 987-990. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

-

Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 6(3), 740-742. [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

-

JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Synthesis, 2007(16), 2534-2538. [Link]

-

Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2012). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 16(8), 1435–1439. [Link]

- Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters. (1974).

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Methods for producing cyanobenzoic acid derivatives. (2001).

-

ChemSRC. (2025). This compound. Retrieved from [Link]

- Process for the preparation of alkyl esters of tetrachloro-2-cyano-benzoic acid. (1990).

-

Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diazotization Procedure. Retrieved from [Link]

-

Wang, P., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 11(30), 7938-7943. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Process for producing cyanobenzoic acid derivatives. (2000).

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Mageswaran, S., & Sultanbawa, M. U. S. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 63(8), 2451–2455. [Link]

-

Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan Journal of Chemistry, 5(2), 226-229. [Link]

-

ResearchGate. (n.d.). One-pot diazotization and heck reaction of methyl anthranilate: 2-(3-oxopropyl)benzoic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. orgosolver.com [orgosolver.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 12. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 14. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl 2-bromobenzoate | 6091-64-1 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]

Physicochemical properties of Ethyl 2-cyanobenzoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-cyanobenzoate

Introduction

This compound (CAS No: 6525-45-7) is an aromatic compound featuring both an ester and a nitrile functional group.[1][2] This unique bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures for pharmaceutical and materials science applications. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and deployment in synthetic pathways. This guide provides a detailed examination of these properties, grounded in established experimental methodologies and authoritative data.

Molecular and Physicochemical Profile

The structural arrangement of the ester and cyano groups on the benzene ring dictates the molecule's reactivity, polarity, and intermolecular interactions. Its identity is unequivocally established by its molecular formula, C₁₀H₉NO₂, and a molecular weight of approximately 175.18 g/mol .[1][3]

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in various solvents, designing purification strategies (like recrystallization or chromatography), and ensuring safe storage.

| Property | Value | Source(s) |

| CAS Number | 6525-45-7 | PubChem[1], Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[1] |

| Molecular Weight | 175.18 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 63-68 °C | Sigma-Aldrich[2], Chemsrc.com[3] |

| Boiling Point | Not available at standard pressure | Chemsrc.com[3] |

| XLogP3 (LogP) | 2.5 | PubChem[1] |

Partition Coefficient (LogP): The XLogP3 value of 2.5 indicates that this compound is moderately lipophilic.[1] This property is crucial in drug development for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It suggests a preference for nonpolar environments over aqueous ones, guiding choices for extraction and chromatography solvents.

Molecular Structure Visualization

The arrangement of the functional groups is key to the molecule's properties.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak confirms its mass. Key fragment ions are observed at m/z values of 130, 103, and 102, which correspond to characteristic losses from the parent molecule, aiding in its identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the 10 carbon atoms in their unique chemical environments: the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the two carbons of the ethyl group. Reference spectra are available in databases like SpectraBase for comparison.[1][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-O stretches, as well as bands corresponding to the aromatic ring.

Experimental Methodologies

To ensure data integrity, all physicochemical properties must be determined using validated protocols.

Workflow for Compound Characterization

The logical flow for confirming the identity and purity of a chemical sample like this compound is a self-validating process where each step confirms the last.

Caption: Standard workflow for chemical identity and purity validation.

Protocol 1: Melting Point Determination

The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.

Causality: This classic technique relies on the principle that a pure crystalline solid has a sharp, characteristic melting point. The energy required to overcome the crystal lattice forces is consistent. The presence of an impurity disrupts this lattice, requiring less energy to melt and occurring over a wider temperature range.

Methodology:

-

Calibration: Ensure the melting point apparatus is calibrated using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (63 °C).[2] Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a sharp range of 1-2 °C.

Reactivity, Applications, and Safety

Synthesis and Reactivity: this compound can be synthesized via the reaction of phthalic acid monoamide and ethanol in the presence of p-toluenesulfonyl chloride.[2] The nitrile and ester groups serve as reactive handles for further chemical transformations. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile building block.

Applications: It is used as an intermediate in the synthesis of other compounds, such as 2-(aminomethyl)benzyl alcohol, which may have applications in medicinal chemistry.[2]

Safety and Handling: this compound is classified as harmful and an irritant.[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[1][5]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a key chemical intermediate whose utility is defined by its physicochemical properties. A precise understanding of its melting point, solubility, and spectroscopic profile is essential for its successful application in research and development. The methodologies outlined in this guide provide a framework for the accurate and reliable characterization of this compound, ensuring both scientific integrity and operational safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243890, this compound. Retrieved from [Link]

-

Chemsrc.com (n.d.). This compound, 6525-45-7. Retrieved from [Link]

-

Wiley (n.d.). Benzoic acid, 2-cyano-, ethyl ester. SpectraBase. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-cyanobenzoate (CAS: 6525-45-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Introduction: The Strategic Importance of a Bifunctional Building Block

Ethyl 2-cyanobenzoate is a deceptively simple aromatic molecule that holds significant strategic value in modern organic synthesis. As a bifunctional compound, it features two distinct and orthogonally reactive functional groups: an ester and a nitrile, positioned on an aromatic scaffold. This unique arrangement makes it a versatile intermediate and a cornerstone for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical active ingredients. This guide provides an in-depth examination of its properties, synthesis, reaction mechanisms, applications, and safety protocols, offering field-proven insights for its effective utilization in a research and development setting.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in experimental design, from solvent selection to purification strategies. This compound is a solid at room temperature with properties that make it amenable to standard organic chemistry laboratory techniques.[1]

| Property | Value | Source(s) |

| CAS Number | 6525-45-7 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Carbethoxybenzonitrile, Benzoic acid, 2-cyano-, ethyl ester | [2] |

| Appearance | Solid | [1] |

| Melting Point | 63-67 °C (lit.) | [1] |

| XLogP3 | 2.5 | [2] |

Section 2: Synthesis Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. We will explore two common and effective routes.

Synthesis from Phthalic Acid Monoamide

A frequently cited method involves the dehydration of a pre-formed amide. This reaction leverages a sulfonyl chloride to activate the amide for elimination, forming the nitrile.[1]

Causality of Experimental Choices:

-

Starting Material: Phthalic acid monoamide is readily derived from phthalic anhydride.

-

Reagents: p-Toluenesulfonyl chloride (TsCl) acts as a powerful dehydrating agent by converting the amide's hydroxyl group into a good leaving group (tosylate). Pyridine serves as a mild base to neutralize the HCl and TsOH byproducts, driving the reaction forward. Ethanol is the nucleophile that forms the ethyl ester.

-

Solvent: Pyridine often serves as both the base and the solvent.

Experimental Protocol: Synthesis from Phthalic Acid Monoamide

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add phthalic acid monoamide (1 equivalent) and pyridine (sufficient to dissolve).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add p-toluenesulfonyl chloride (1.1 equivalents).

-

Esterification: After the addition is complete, add anhydrous ethanol (5-10 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with dilute HCl to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Synthesis workflow for this compound.

Fischer Esterification of 2-Cyanobenzoic Acid

A more direct and classic approach is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed equilibrium reaction is a staple in organic synthesis.[3][4]

Mechanism and Driving the Equilibrium: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[5] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[4] To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by:

-

Using a large excess of the alcohol (ethanol), which also serves as the solvent.[3]

-

Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5]

Caption: Key steps in the Fischer esterification mechanism.

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data represents the expected spectroscopic signatures for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

-

~1730-1715 cm⁻¹: A strong absorption from the C=O (ester) carbonyl stretch.

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

~1250 cm⁻¹: C-O stretch of the ester.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment and connectivity of hydrogen atoms.

-

~7.5-8.2 ppm: A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The ortho-substitution pattern leads to distinct splitting.

-

~4.4 ppm (quartet): The two protons of the ethyl ester's methylene group (-OCH₂CH₃), split by the adjacent methyl group.

-

~1.4 ppm (triplet): The three protons of the ethyl ester's methyl group (-OCH₂CH₃), split by the adjacent methylene group.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon environments.

-

~165 ppm: The ester carbonyl carbon (C=O).

-

~130-135 ppm: Aromatic carbons.

-

~118 ppm: The nitrile carbon (C≡N).

-

~110-115 ppm: The aromatic carbon attached to the nitrile group.

-

~62 ppm: The ester methylene carbon (-OCH₂).

-

~14 ppm: The ester methyl carbon (-CH₃).

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry confirms the molecular weight and provides fragmentation data.[2]

-

m/z = 175: The molecular ion peak [M]⁺.

-

m/z = 147: Loss of the ethoxy group (-OC₂H₅).

-

m/z = 130: Loss of the entire carbethoxy group (-COOC₂H₅).

-

m/z = 102: Fragmentation of the aromatic ring.

-

Section 4: Applications in Synthetic Chemistry & Drug Discovery

The true utility of this compound lies in its role as a versatile synthetic intermediate. The ester and nitrile groups can be selectively reduced or transformed to access a wide array of other functional groups and molecular scaffolds.

Precursor to 2-(aminomethyl)benzyl alcohol

A key application is the simultaneous reduction of both the ester and nitrile functionalities to produce 2-(aminomethyl)benzyl alcohol.[1] This product is a valuable building block for N-heterocycles like quinolines and quinazolines, which are prevalent motifs in medicinal chemistry.[6]

Reaction Rationale: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation. LiAlH₄ is a potent source of hydride (H⁻) that can reduce both esters and nitriles to their corresponding alcohols and primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Caption: Synthetic utility of this compound.

This transformation opens a direct pathway to bifunctional synthons that are otherwise challenging to prepare. The resulting aminobenzyl alcohol can undergo condensation and cyclization reactions with a variety of partners to rapidly build molecular complexity.[6]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, a rigorous adherence to safety protocols is non-negotiable. This compound possesses several hazards that must be managed with appropriate engineering controls and personal protective equipment.[2]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[2]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243890, this compound. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supporting information. Retrieved from [Link].

-

PubChemLite (n.d.). This compound (C10H9NO2). Retrieved from [Link].

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. Retrieved from [Link].

-

NIST (n.d.). Ethyl 4-cyanobenzoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

UCLA Chemistry and Biochemistry (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from [Link].

-

Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Fischer Esterification. Retrieved from [Link].

-

OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

-

NIST (n.d.). Ethyl 2-cyanopropionate. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link].

- Google Patents (n.d.). JPH07228556A - Method for producing 2-aminobenzyl alcohol derivative.

-

ResearchGate (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link].

- Google Patents (n.d.). US5728897A - Process for the preparation of benzyl alcohol.

- Google Patents (n.d.). DE1768366C3 - 3-Hydroxy-alpha- (l-aminoethyl) benzyl alcohol derivatives and medicinal products containing them.

Sources

- 1. 2-氰基苯酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Ethyl 2-cyanobenzoate structural formula and isomers

An In-Depth Technical Guide to Ethyl 2-Cyanobenzoate and Its Isomers for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, its structural isomers, and their significance in the fields of chemical research and pharmaceutical development. We will delve into the structural nuances, synthesis methodologies, and analytical characterization of these compounds, offering field-proven insights and robust protocols to support your research endeavors.

Introduction: The Versatility of Cyanobenzoate Esters

Ethyl cyanobenzoates are a class of aromatic compounds that feature both a cyano (-CN) and an ethyl ester (-COOEt) group attached to a benzene ring. Their utility in organic synthesis is significant, primarily serving as versatile building blocks for the construction of more complex molecular architectures. The positional isomerism of the cyano and ester groups dramatically influences the electronic properties and reactivity of the molecule, making each isomer a unique tool for the synthetic chemist. This guide will focus on this compound and its positional isomers, ethyl 3-cyanobenzoate and ethyl 4-cyanobenzoate.

Structural Formula and Isomeric Landscape

The core structure of ethyl cyanobenzoate consists of a benzene ring substituted with an ethyl ester group and a cyano group. The relative positions of these two functional groups give rise to three distinct positional isomers:

-

This compound (Ortho isomer): The cyano and ethyl ester groups are adjacent on the benzene ring.

-

Ethyl 3-cyanobenzoate (Meta isomer): The cyano and ethyl ester groups are separated by one carbon atom on the benzene ring.

-

Ethyl 4-cyanobenzoate (Para isomer): The cyano and ethyl ester groups are opposite each other on the benzene ring.

This seemingly subtle difference in substitution pattern leads to significant variations in their physical and chemical properties, including polarity, reactivity, and spectroscopic signatures.

Structural Representation

Below are the chemical structures of the three isomers:

-

This compound:

-

Chemical Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

CAS Number: 6149-83-3

-

-

Ethyl 3-cyanobenzoate:

-

Chemical Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

CAS Number: 25969-92-6

-

-

Ethyl 4-cyanobenzoate:

-

Chemical Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

CAS Number: 7153-37-9

-

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the Sandmeyer reaction, a reliable method for introducing a cyano group onto an aromatic ring. This protocol provides a self-validating system for achieving high-purity this compound.

Underlying Principles of the Sandmeyer Reaction

The Sandmeyer reaction proceeds via the diazotization of an aromatic amine, in this case, ethyl anthranilate (ethyl 2-aminobenzoate), followed by the substitution of the diazonium group with a cyanide nucleophile, typically from copper(I) cyanide. The choice of copper(I) cyanide is critical as it facilitates the single-electron transfer mechanism that drives the reaction.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl anthranilate

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide

-

Sodium cyanide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, dissolve ethyl anthranilate in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of a diazonium salt solution is indicated by a slight color change.

-

Stir the mixture for an additional 15 minutes at this temperature.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the active cuprocyanide complex.

-

Slowly add the previously prepared cold diazonium salt solution to the cuprocyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comparative Analysis of Isomers

The distinct placement of the electron-withdrawing cyano and ester groups in each isomer results in different electronic distributions within the benzene ring. This, in turn, affects their reactivity in electrophilic and nucleophilic aromatic substitution reactions.

| Isomer | Key Structural Feature | Expected Reactivity |

| This compound | Ortho-substitution | Steric hindrance may influence reactions at the ester or cyano group. The proximity of the groups can lead to intramolecular cyclization reactions under certain conditions. |

| Ethyl 3-cyanobenzoate | Meta-substitution | The deactivating effects of both groups are directed to the ortho and para positions, making the remaining positions (2, 4, 6) less reactive towards electrophiles. |

| Ethyl 4-cyanobenzoate | Para-substitution | The symmetrical nature of this isomer and the strong deactivation of the ring make it generally less reactive in electrophilic aromatic substitution than benzene. |

Spectroscopic Characterization

Unambiguous identification of each isomer is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Functional Group | Isomer | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | All | ~2230 |

| C=O (Ester) | All | ~1720 |

| C-O (Ester) | All | ~1250-1300 |

| Aromatic C-H Bending | This compound | ~750 (ortho-disubstituted) |

| Aromatic C-H Bending | Ethyl 3-cyanobenzoate | ~780 and ~680 (meta-disubstituted) |

| Aromatic C-H Bending | Ethyl 4-cyanobenzoate | ~850 (para-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic.

¹H NMR Diagnostic Regions (Aromatic Protons):

| Isomer | Aromatic Proton Environment | Expected Chemical Shift Range (ppm) |

| This compound | 4 distinct aromatic protons | ~7.5 - 8.2 |

| Ethyl 3-cyanobenzoate | 4 distinct aromatic protons | ~7.6 - 8.4 |

| Ethyl 4-cyanobenzoate | 2 sets of equivalent aromatic protons (AA'BB' system) | ~7.7 and ~8.1 |

Characterization Workflow

Caption: Analytical workflow for structural confirmation.

Applications in Drug Development and Organic Synthesis

Ethyl cyanobenzoates are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

-

This compound is a precursor for the synthesis of phthalocyanines and other heterocyclic compounds.

-

The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

-

These compounds are often employed in the synthesis of APIs (Active Pharmaceutical Ingredients) where the cyanobenzoic acid moiety is a key structural feature.

Conclusion

A thorough understanding of the synthesis, structure, and properties of this compound and its isomers is crucial for their effective application in research and development. The protocols and analytical insights provided in this guide serve as a robust foundation for scientists working with these versatile chemical building blocks. Adherence to validated synthetic methods and comprehensive characterization is paramount to ensuring the quality and reliability of downstream applications.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning.

Spectroscopic Data for Ethyl 2-cyanobenzoate: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-cyanobenzoate (C₁₀H₉NO₂), a key chemical intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, underpinned by experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.

Introduction

This compound, with a molecular weight of 175.18 g/mol and CAS number 6525-45-7, is a bifunctional molecule containing both an ester and a nitrile group attached to a benzene ring.[1] This unique structure makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its reactivity in chemical transformations. This guide will dissect the spectroscopic fingerprint of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The ethyl group (-CH₂CH₃), the aromatic ring, the ester carbonyl group (C=O), and the nitrile group (C≡N) each give rise to characteristic signals in different spectroscopic techniques.

Figure 1: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals from the aromatic protons and the ethyl group protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic compound like this compound involves the following steps:

-

Sample Preparation: Accurately weigh 5-25 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]

-

Data Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.[3]

Data Interpretation

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons present in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| 4.45 | Quartet | 2H | -OCH₂CH₃ |

| 1.44 | Triplet | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

The aromatic protons appear as a complex multiplet in the downfield region (around 7.8-8.1 ppm) due to the electron-withdrawing effects of the cyano and ester groups. The methylene protons (-OCH₂-) of the ethyl group appear as a quartet around 4.45 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet around 1.44 ppm, resulting from coupling with the neighboring methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a higher sample concentration (typically 50-100 mg) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4] A proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

Data Interpretation

The ¹³C NMR spectrum of this compound will show signals for the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~134 | Aromatic C (quaternary, attached to C≡N) |

| ~133 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~117 | C≡N (Nitrile) |

| ~115 | Aromatic C (quaternary, attached to C=O) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. The assignments for the aromatic carbons can be complex and may require 2D NMR techniques for unambiguous assignment.

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~165 ppm). The aromatic carbons resonate in the range of ~115-134 ppm. The nitrile carbon appears around 117 ppm. The carbons of the ethyl group are found at higher fields, with the methylene carbon (-OCH₂-) at approximately 62 ppm and the methyl carbon (-CH₃) at about 14 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure arm is used to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation and is non-destructive.[5][6][7][8][9]

Data Interpretation

The IR spectrum of this compound is characterized by the stretching vibrations of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~2230 | C≡N stretch (nitrile) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1280 | C-O stretch (ester) |

The sharp and strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile group (C≡N). The strong, sharp peak at approximately 1720 cm⁻¹ is indicative of the carbonyl group (C=O) of the ester. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The C-O stretching of the ester group gives rise to a strong band around 1280 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method used for the analysis of small organic molecules, which often leads to extensive fragmentation, providing valuable structural information.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like this compound.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

-

Ionization: The separated compound enters the mass spectrometer and is ionized by a beam of high-energy electrons (typically 70 eV) in the ion source.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Figure 2: Workflow for GC-MS Analysis.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (175). The fragmentation pattern provides clues about the molecule's structure.

| m/z | Ion | Loss |

| 175 | [M]⁺ | - |

| 146 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 130 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 102 | [C₇H₄N]⁺ | Loss of CO from m/z 130 |

The molecular ion peak at m/z 175 confirms the molecular weight of the compound. A significant fragment at m/z 130 is observed, corresponding to the loss of an ethoxy radical (•OCH₂CH₃), forming the stable 2-cyanobenzoyl cation. Another notable fragment at m/z 146 results from the loss of an ethyl radical (•CH₂CH₃). The peak at m/z 102 arises from the loss of carbon monoxide (CO) from the 2-cyanobenzoyl cation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (nitrile and ester), and the mass spectrum corroborates the molecular weight and provides structural information through its fragmentation pattern. By understanding the principles behind these techniques and the interpretation of the resulting data, researchers can confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

PIKE Technologies. (n.d.). ATR – Theory and Applications. MMRC. Retrieved from [Link]

-

Frontier, A. (2025). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Royal Society of Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

Sparkman, O. D., et al. (2018). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

-

Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Vasileva, V., & Talian, I. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy, 58(6). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3983. Retrieved from [Link]

-

Chromatography Forum. (2011, August 1). Quantification of Esters by GC-MS. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

-

Chegg. (2021, February 28). Solved 13C NMR of ethyl 4-cyanobenzoate. Please help to. Retrieved from [Link]

-

Eiceman, G. A., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 23(9), 1547-1557. Retrieved from [Link]

-

Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Archives of Physics Research, 5(2), 45-56. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-cyanobenzoate. PubChem. Retrieved from [Link]

-

Fathima Beegum, M., et al. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 1(2), 258-262. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-cyanobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. agilent.com [agilent.com]

- 6. mt.com [mt.com]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. tdi-bi.com [tdi-bi.com]

A Technical Guide to the Synthesis of Ethyl 2-Cyanobenzoate: An Analysis of Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Its molecular architecture, featuring ortho-disposed cyano and ethyl ester functionalities, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the rationale behind key reaction pathways. We will dissect classical methods such as the Sandmeyer and Rosenmund-von Braun reactions, alongside modern palladium-catalyzed cross-coupling strategies. Each methodology is evaluated based on mechanistic principles, experimental feasibility, scalability, and alignment with contemporary standards of green chemistry. Detailed experimental protocols, comparative data tables, and process diagrams are provided to equip researchers and development professionals with the knowledge to make informed strategic decisions in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The utility of this compound stems from the versatile reactivity of its two functional groups. The cyano group can be readily transformed into a variety of functionalities, including amines, amides, and carboxylic acids, while the ethyl ester provides a handle for further derivatization or can serve as a directing group. This dual functionality makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals like the antipsychotic drug Fluanxol, where the benzonitrile moiety is a key structural feature.[1]

The synthesis of this target molecule can be conceptually bifurcated into two primary stages: the formation of the 2-cyanobenzoyl core and the subsequent or concurrent installation of the ethyl ester. The choice of starting material dictates the strategic approach to these stages. This guide will explore the three dominant pathways, each defined by its unique starting material and method for introducing the critical cyano group.

Pathway I: The Sandmeyer Reaction from Anthranilic Acid Derivatives

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for converting aryl amines into a wide range of functional groups via a diazonium salt intermediate.[1][2] This pathway is particularly relevant for the synthesis of 2-cyanobenzoic acid, the direct precursor to this compound.

Starting Material: 2-Aminobenzoic Acid (Anthranilic Acid)

Core Directive: The strategy involves a two-step sequence:

-

Diazotization: The primary aromatic amine of anthranilic acid is converted into a highly reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄).[3][4]

-

Cyanation: The diazonium salt is then displaced by a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide (CuCN).[1][2]

Mechanistic Insight and Causality: The diazotization step must be performed at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from prematurely decomposing, which could lead to the formation of phenolic byproducts and reduce yield.[3] The subsequent Sandmeyer cyanation proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with a copper(II) cyanide species to form the desired benzonitrile and regenerate the copper(I) catalyst.[1] The choice of copper(I) is critical, as it is the active catalytic species.[3]

Diagram: The Sandmeyer Reaction Pathway

Caption: General workflow for the synthesis of 2-cyanobenzoic acid via the Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Cyanobenzoic Acid via Sandmeyer Reaction

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminobenzoic acid (1 equiv.) in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Stir the mixture for an additional 30 minutes at 0–5 °C. Completion can be checked with starch-iodide paper, which turns blue in the presence of excess nitrous acid.[3]

-

-

Sandmeyer Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equiv.) in an aqueous solution of sodium or potassium cyanide. Cool this solution to 0–5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.[3]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50–60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the crude 2-cyanobenzoic acid.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or aqueous ethanol) to obtain the purified product.

-

Pathway II: The Rosenmund-von Braun Reaction from Aryl Halides

Starting Material: Ethyl 2-bromobenzoate or 2-bromobenzonitrile.

Core Directive: This reaction involves the direct displacement of a halide (typically bromide or iodide) with a cyanide group using a stoichiometric or excess amount of copper(I) cyanide at elevated temperatures.[7]

Mechanistic Insight and Causality: The classical Rosenmund-von Braun reaction requires harsh conditions, with temperatures often exceeding 150–200 °C in a high-boiling polar solvent like DMF, pyridine, or nitrobenzene.[7][8] The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[7] The high temperatures and use of excess copper cyanide can complicate product purification and limit functional group tolerance.[7]

Modern advancements have significantly improved this reaction. The use of additives like L-proline has been shown to promote the reaction at much lower temperatures (80–120 °C), making the process more practical and compatible with sensitive substrates.[8] The use of ionic liquids as solvents has also been explored to improve reaction efficiency.

Diagram: The Rosenmund-von Braun Reaction

Caption: Simplified mechanism of the Rosenmund-von Braun cyanation of an aryl halide.

Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Cyanation[8]

-

Reaction Setup:

-

To a reaction vial, add the aryl halide (e.g., Ethyl 2-bromobenzoate, 1 equiv.), copper(I) cyanide (1.2 equiv.), L-proline (0.2 equiv.), and a suitable solvent such as DMF.

-

Seal the vial and heat the mixture to 80–120 °C with vigorous stirring.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with aqueous ammonia to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to yield the pure aryl nitrile.

-

Pathway III: Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for C-C and C-N bond formation, and cyanation is no exception.[9] This methodology offers a milder, more versatile, and often more efficient alternative to the classical copper-mediated reactions.[10][11]

Starting Material: Ethyl 2-bromobenzoate or Ethyl 2-chlorobenzoate.

Core Directive: This approach utilizes a palladium catalyst, typically in a low oxidation state (Pd(0)), in conjunction with a phosphine ligand to couple an aryl halide with a cyanide source.

Mechanistic Insight and Causality: The reaction proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex.

-

Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.

-

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the C-CN bond of the product and regenerating the Pd(0) catalyst.[10]

A significant advantage of this method is the ability to use less toxic and more practical cyanide sources. While traditional sources like KCN or NaCN can be used, modern protocols often employ zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive.[11][12] The choice of ligand is crucial for catalyst stability and activity, with bulky, electron-rich phosphine ligands like XPhos often providing superior results.[11]

Diagram: Palladium-Catalyzed Cyanation Cycle

Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆][11]

-

Reaction Setup:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., Ethyl 2-chlorobenzoate, 1 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), a palladium precatalyst (e.g., a palladacycle, 0.2 mol%), a phosphine ligand (e.g., XPhos, 0.4 mol%), and potassium acetate (0.125 equiv.).

-

Add a solvent mixture, typically dioxane and water (1:1 ratio).

-

-

Reaction Execution:

-

Seal the flask and heat the mixture to the required temperature (e.g., 100 °C) with vigorous stirring for 1 hour or until completion as monitored by an appropriate analytical technique.

-

-

Work-up and Purification:

-

Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

-

Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue via silica gel chromatography to isolate this compound.

-

Final Step: Fischer Esterification

If the chosen synthetic route yields 2-cyanobenzoic acid (e.g., via the Sandmeyer reaction), a final esterification step is required. The most direct and classical method is the Fischer esterification.

Core Directive: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Mechanistic Insight: The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol (ethanol) with a catalytic amount of a strong acid (e.g., H₂SO₄). The excess alcohol serves both as a reactant and the solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

Comparative Analysis of Synthetic Routes

The optimal choice of starting material and synthetic route depends on several factors, including cost, scale, safety, available equipment, and functional group compatibility.

| Starting Material | Key Reaction | Advantages | Disadvantages/Challenges | Safety/Environmental Considerations |

| 2-Aminobenzoic Acid | Sandmeyer Reaction | Inexpensive and readily available starting material.[13] Well-established, classical transformation. | Requires strict temperature control (0–5 °C).[3] Unstable diazonium intermediate. Formation of byproducts. | Use of highly toxic alkali metal cyanides. Generation of aqueous waste. |

| Ethyl 2-bromobenzoate | Rosenmund-von Braun | Avoids handling of unstable diazonium salts. Can be applied to a range of aryl halides.[8] | Classical conditions require very high temperatures (150–250 °C).[8] Stoichiometric amounts of copper cyanide are often needed. Product purification can be difficult. | High energy consumption. Use of high-boiling, potentially toxic solvents (e.g., DMF, pyridine).[7] |